molecular formula C19H23NO4 B1663880 6-Alpha Naloxol CAS No. 20410-95-1

6-Alpha Naloxol

Katalognummer B1663880
CAS-Nummer: 20410-95-1
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: HMWHERQFMBEHNG-AQQQZIQISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Alpha Naloxol (Alpha-Naloxol) is an opioid antagonist and is a human metabolite of naloxone . It is closely related to naloxone .


Molecular Structure Analysis

The molecular formula of 6-Alpha Naloxol is C19H23NO4 . The molecular weight is 329.39 . The IUPAC name is (4 R ,4 aS ,7 S ,7 aR ,12 bS )-3-prop-2-enyl-1,2,4,5,6,7,7 a ,13-octahydro-4,12-methanobenzofuro [3,2-e]isoquinoline-4 a ,7,9-triol .


Physical And Chemical Properties Analysis

6-Alpha Naloxol has a molecular weight of 329.39 . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month . It should be stored as a powder at -20°C for 3 years or at 4°C for 2 years. In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .

Wissenschaftliche Forschungsanwendungen

Opioid Withdrawal Studies

6-Alpha Naloxol has been used in studies to understand opioid withdrawal. It has been compared with naloxone in terms of potency to precipitate opioid withdrawal under varying conditions of morphine pretreatment history . The study used suppression of operant responding for food reward as the index of withdrawal .

Understanding Constitutive Activity of Mu Opioid Receptors

Research has been conducted to understand the constitutive activity of mu opioid receptors, where a basal level of signaling occurs in the absence of agonist binding . 6-Alpha Naloxol has been used in these studies to compare the conditioned place aversion (CPA) produced by naloxone .

Investigation of Opiate Dependence and Addiction

6-Alpha Naloxol has been used in research to investigate opiate dependence and addiction . The study hypothesized that morphine treatment may promote constitutive activity of mu opioid receptors, and 6-Alpha Naloxol was used to compare the CPA produced by naloxone .

Examination of Inverse Agonist Property of Naloxone

In vitro studies have shown naloxone to act as an inverse agonist at the mu receptor . 6-Alpha Naloxol has been used in these studies to compare the CPA produced by naloxone .

Study of Hedonic Homeostatic Dysregulation

6-Alpha Naloxol has been used in studies investigating hedonic homeostatic dysregulation, which is proposed to underlie the addictive process . The study suggested that long-term changes in constitutive activity of the mu receptor induced by exogenous opiate exposure may be an important factor in this dysregulation .

Examination of Opioid Antagonist Potency

6-Alpha Naloxol has been used in studies to examine the relative potency of opioid antagonists . The study found that the potency of naloxone versus 6-Alpha Naloxol to precipitate opioid withdrawal varied with time post-antagonist .

Wirkmechanismus

Target of Action

6-Alpha Naloxol, also known as Alpha-Naloxol, is an opioid antagonist closely related to naloxone . Its primary targets are the mu-opioid receptors located in tissues such as the gastrointestinal tract . These receptors play a crucial role in mediating the effects of opioids, including analgesia and constipation .

Mode of Action

6-Alpha Naloxol functions as a peripherally-acting mu-opioid receptor antagonist . It binds to the mu-opioid receptors, thereby blocking the action of opioids. This interaction results in the inhibition of opioid-induced delay of gastrointestinal transit time .

Biochemical Pathways

The primary biochemical pathway affected by 6-Alpha Naloxol involves the mu-opioid receptors . By antagonizing these receptors, 6-Alpha Naloxol inhibits the constipating effects of opioids . The downstream effects of this action include improved gastrointestinal motility and transit .

Pharmacokinetics

It is known that the primary route of naloxegol, a related compound, elimination is via hepatic metabolism, with renal excretion playing a minimal role . The bioavailability of naloxegol is increased by food

Result of Action

The molecular and cellular effects of 6-Alpha Naloxol’s action primarily involve the alleviation of opioid-induced constipation. By antagonizing the mu-opioid receptors in the gastrointestinal tract, 6-Alpha Naloxol decreases the constipating effects of opioids . This results in improved gastrointestinal motility and transit .

Action Environment

The efficacy and stability of 6-Alpha Naloxol can be influenced by various environmental factors. For instance, prior exposure to morphine has been shown to enhance the aversive response of naloxone, a related compound . This suggests that the action of 6-Alpha Naloxol may also be influenced by the user’s opioid usage history.

Zukünftige Richtungen

The potency of naloxone versus 6-Alpha Naloxol in precipitating opioid withdrawal has been studied . The results suggest that delay in onset of action of 6-Alpha Naloxol to opioid receptors in the central nervous system may contribute significantly to its reduced potency relative to naloxone under certain morphine pretreatment conditions . This could be an area of future research.

Eigenschaften

IUPAC Name

(4R,4aS,7S,7aR,12bS)-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,13-14,17,21-23H,1,5-10H2/t13-,14+,17-,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWHERQFMBEHNG-AQQQZIQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1CC[C@]23[C@@H]4[C@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20942579
Record name alpha-Naloxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Alpha Naloxol

CAS RN

20410-95-1
Record name (5α,6α)-4,5-Epoxy-17-(2-propen-1-yl)morphinan-3,6,14-triol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20410-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6alpha-Naloxol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020410951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Naloxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20410-95-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-NALOXOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLW43Q2H9L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Alpha Naloxol
Reactant of Route 2
6-Alpha Naloxol
Reactant of Route 3
6-Alpha Naloxol
Reactant of Route 4
Reactant of Route 4
6-Alpha Naloxol
Reactant of Route 5
6-Alpha Naloxol
Reactant of Route 6
6-Alpha Naloxol

Q & A

Q1: How is 6-alpha naloxol formed in the body?

A1: 6-alpha naloxol is a metabolite of naloxone generated through enzymatic reduction. This process is primarily carried out by an enzyme found in the liver known as naloxone reductase, which is identical to morphine 6-dehydrogenase. The reduction reaction requires a cofactor, with NADH showing greater efficiency than NADPH in facilitating 6-alpha naloxol production. Interestingly, the presence of morphine can significantly stimulate this enzymatic reduction, leading to increased levels of 6-alpha naloxol.

Q2: Does the formation of 6-alpha naloxol differ across species?

A2: Yes, there is evidence suggesting species-specific differences in the formation of 6-alpha naloxol. Research indicates that guinea pigs exhibit a greater capacity for producing 6-alpha naloxol compared to rats. This discrepancy highlights variations in the stereospecificity of drug-metabolizing enzymes across different species. Further investigation is necessary to understand the implications of these differences on the pharmacological effects of naloxone and its metabolites.

Q3: How does the potency of 6-alpha naloxol compare to naloxone in precipitating withdrawal symptoms?

A3: The relative potency of 6-alpha naloxol compared to naloxone in inducing withdrawal symptoms in morphine-dependent subjects appears to be time-dependent. This suggests that the time elapsed after antagonist administration plays a crucial role in determining the severity of withdrawal symptoms elicited by these compounds. Further research is needed to fully elucidate the temporal dynamics of their actions and potential implications for clinical settings.

Q4: Can you provide more details about the analytical methods used to study 6-alpha naloxol?

A4: Research on 6-alpha naloxol frequently employs techniques like thin-layer chromatography (TLC) and gas-liquid chromatography (GLC) for isolation, separation, and identification of the metabolite from biological samples. High-performance liquid chromatography (HPLC) is another valuable tool for quantifying 6-alpha naloxol and other metabolites in biological samples, allowing researchers to study the kinetics of its formation and elimination. The choice of analytical method depends on the specific research question and the desired level of sensitivity and specificity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.